molecular formula C11H14N2O B14303169 6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine CAS No. 116199-72-5

6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine

Katalognummer: B14303169
CAS-Nummer: 116199-72-5
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: AJJLXJYGLUBLRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine is a heterocyclic compound that features a unique structure combining an oxadiazine ring with phenyl and dimethyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazine oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the oxadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another heterocyclic compound with a similar structure but different substituents.

    5,6-Dihydro-6-ethyl-2,4-dimethyl-4H-1,3,5-dithiazine: Shares the dihydro structure but has different alkyl groups.

Uniqueness

6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine is unique due to its specific combination of a phenyl group and dimethyl substituents on the oxadiazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

116199-72-5

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

6,6-dimethyl-3-phenyl-4,5-dihydro-1,2,5-oxadiazine

InChI

InChI=1S/C11H14N2O/c1-11(2)12-8-10(13-14-11)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3

InChI-Schlüssel

AJJLXJYGLUBLRO-UHFFFAOYSA-N

Kanonische SMILES

CC1(NCC(=NO1)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.